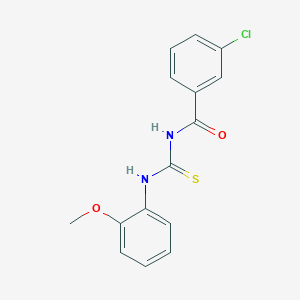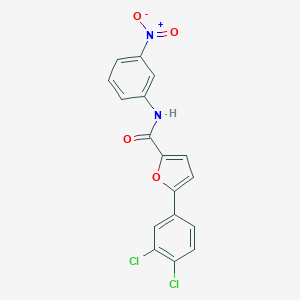
N-(3-chlorobenzoyl)-N'-(2-methoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorobenzoyl)-N'-(2-methoxyphenyl)thiourea is an organic compound with the molecular formula C15H13ClN2O2S This compound is known for its unique chemical structure, which includes a chloro-substituted benzamide group and a methoxyphenyl carbamothioyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzoyl)-N'-(2-methoxyphenyl)thiourea typically involves the reaction of 3-chlorobenzoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(3-chlorobenzoyl)-N'-(2-methoxyphenyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are carried out in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted benzamides
科学研究应用
N-(3-chlorobenzoyl)-N'-(2-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-chlorobenzoyl)-N'-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the context of its anti-cancer activity, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
Uniqueness
N-(3-chlorobenzoyl)-N'-(2-methoxyphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications, making it a valuable compound for further research and development.
属性
分子式 |
C15H13ClN2O2S |
|---|---|
分子量 |
320.8 g/mol |
IUPAC 名称 |
3-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-8-3-2-7-12(13)17-15(21)18-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3,(H2,17,18,19,21) |
InChI 键 |
YDFKTVNZZVQOSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
规范 SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-({3-[(4-chlorobenzyl)oxy]benzylidene}amino)phenyl]acetamide](/img/structure/B313752.png)
![N-[4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)phenyl]acetamide](/img/structure/B313753.png)
![Methyl 4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B313754.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B313759.png)
![N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B313760.png)
![N-[(3-acetylphenyl)carbamothioyl]-3-bromobenzamide](/img/structure/B313762.png)

![3-butoxy-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B313766.png)
![N-{[4-(butan-2-yl)phenyl]carbamothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B313768.png)
![4-methoxy-3-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313769.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B313770.png)
![4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B313772.png)
![N-[(2,3-dichlorophenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B313773.png)
![5-bromo-N-[(2-fluorophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B313774.png)
